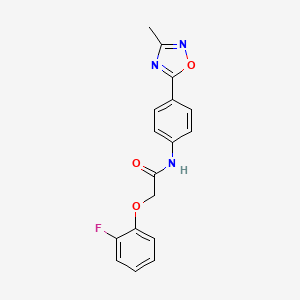

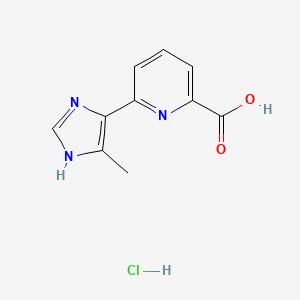

2-(2-fluorophenoxy)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and acetylation processes. For instance, derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole have been synthesized by condensation with phenyl acetamide derivatives containing a fluorine atom, indicating a methodology that could be applicable to the synthesis of our target compound (Parikh & Joshi, 2014). Another example involves using 3-fluoro-4-cyanophenol as a primary compound for synthesizing novel acetamides, showcasing a route that could potentially be adapted for synthesizing 2-(2-fluorophenoxy)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm the presence of specific functional groups and the overall structure of the compound. The detailed structure allows for the understanding of molecular interactions and reactivity patterns, which are crucial for their applications (Ding et al., 2006).

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including but not limited to, nucleophilic substitution reactions, where the fluorine atom and the oxadiazole ring play significant roles. These reactions can lead to the formation of new compounds with potential biological activity or other useful properties (Almasirad et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are important for their handling and application in various domains. These properties are often determined experimentally through techniques such as recrystallization and solubility tests in different solvents (Ding et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other chemicals, define the potential uses of these compounds. Studies on related compounds have shown that the presence of fluorine atoms and oxadiazole rings can significantly affect their chemical behavior and biological activity, such as antimicrobial properties (Parikh & Joshi, 2014).

Aplicaciones Científicas De Investigación

Design and Synthesis for Therapeutic Applications

A study outlined the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors for potential use in treating small lung cancer. The research focused on novel compounds synthesized and characterized by various spectroscopic techniques, showing considerable inhibition of cell growth, suggesting their potential in cancer therapy (Panchal, Rajput, & Patel, 2020).

Antimicrobial Activity

Another study synthesized a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which were then condensed with phenyl acetamide derivatives possessing a fluorine atom. These compounds were evaluated for their antimicrobial properties, with some derivatives showing high potency against a broad panel of bacterial and fungal strains, indicating the role of fluorine atoms in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).

Anticonvulsant Activity

In the context of neurological disorders, new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and screened for anticonvulsant activities. One compound, in particular, showed significant activity in both PTZ and MES models, suggesting a potential pathway mediated by benzodiazepine receptors and another unknown mechanism, highlighting the compound's relevance in developing anticonvulsant therapies (Almasirad et al., 2004).

Advanced Material Applications

A series of aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were prepared, showing potential for creating thin, flexible films with high thermal stability and desirable electrical insulating properties. These materials, easily soluble in polar solvents and capable of forming films, exhibited decomposition temperatures above 400°C and glass transition temperatures in the range of 220–271°C. Such properties indicate their usefulness in various high-performance material applications (Hamciuc et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-11-19-17(24-21-11)12-6-8-13(9-7-12)20-16(22)10-23-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHAHCFKQLQFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

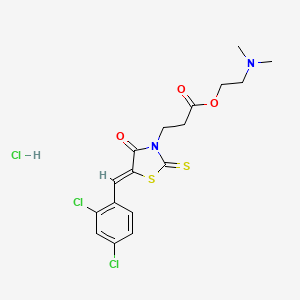

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)

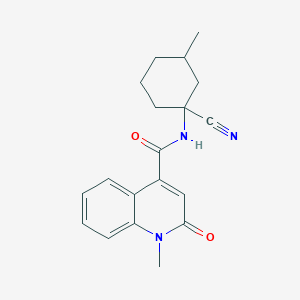

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)

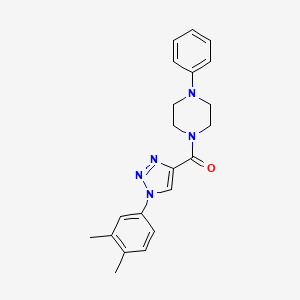

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)